Histidine, tri-TMS

Description

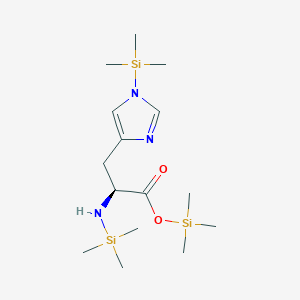

Structure

2D Structure

3D Structure

Properties

CAS No. |

17908-25-7 |

|---|---|

Molecular Formula |

C15H33N3O2Si3 |

Molecular Weight |

371.7 g/mol |

IUPAC Name |

trimethylsilyl (2S)-2-(trimethylsilylamino)-3-(1-trimethylsilylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C15H33N3O2Si3/c1-21(2,3)17-14(15(19)20-23(7,8)9)10-13-11-18(12-16-13)22(4,5)6/h11-12,14,17H,10H2,1-9H3/t14-/m0/s1 |

InChI Key |

MEFLGORIMZDUEG-AWEZNQCLSA-N |

SMILES |

C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |

Isomeric SMILES |

C[Si](C)(C)N[C@@H](CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |

Synonyms |

Nα,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester |

Origin of Product |

United States |

Contextualization of Amino Acid Analytical Challenges

The analysis of amino acids is inherently complex due to their intrinsic chemical properties. waters.comlabrulez.com These molecules are characterized by a wide range of polarities, from the nonpolar side chains of leucine (B10760876) and isoleucine to the charged side chains of aspartic acid and lysine. labrulez.com This diversity in chemical properties makes their simultaneous separation and detection a significant analytical challenge. labrulez.com

Furthermore, many amino acids, including histidine, are non-volatile and thermally labile. nih.gov This means they decompose at the high temperatures required for gas chromatography (GC), a powerful separation technique. nih.gov Direct analysis by GC is therefore not feasible. nih.gov Additionally, many amino acids lack a strong chromophore, which limits their detection by UV-Vis spectroscopy, a common detection method in liquid chromatography. waters.com

The analysis of histidine presents its own unique set of difficulties. Its imidazole (B134444) side chain can lead to complex interactions and potential interferences during analysis. researchgate.net In complex biological samples, co-eluting compounds can have mass spectra with ions in common with histidine, making accurate quantification by selected ion monitoring in one-dimensional GC challenging. researchgate.net These challenges underscore the need for a method that can render amino acids amenable to powerful analytical techniques like GC-MS.

Rationale for Chemical Derivatization in Gas Chromatography

To overcome the challenges of amino acid analysis by gas chromatography, a process called chemical derivatization is employed. sigmaaldrich.com The primary goal of derivatization is to modify the analyte to make it more volatile and thermally stable, thus improving its chromatographic behavior. sigmaaldrich.comresearchgate.net This is achieved by replacing the active, polar hydrogen atoms on functional groups such as carboxyl (-COOH), amino (-NH2), and hydroxyl (-OH) groups with nonpolar moieties. sigmaaldrich.com

Trimethylsilylation is a widely used derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group, -Si(CH3)3. tcichemicals.com This process significantly reduces the polarity of the amino acid and increases its volatility, making it suitable for GC analysis. sigmaaldrich.comtcichemicals.com The resulting TMS derivatives are also more thermally stable, preventing decomposition in the hot GC injector and column. tcichemicals.com

For histidine, this process results in the formation of Histidine, tri-TMS, where three TMS groups are attached to the molecule. nist.gov The derivatization of histidine involves the silylation of the carboxylic acid group, the alpha-amino group, and the nitrogen atom in the imidazole (B134444) ring. nist.gov This comprehensive derivatization ensures that the molecule is sufficiently volatile and stable for GC-MS analysis, allowing for its separation from other amino acids and its confident identification and quantification based on its unique retention time and mass spectrum. wvu.eduresearchgate.net

Historical Development of Trimethylsilylation for Amino Acids in Research

Mechanistic Aspects of Trimethylsilylation on Histidine

The conversion of histidine to its tri-trimethylsilyl derivative is a multi-step process involving the substitution of active hydrogen atoms with trimethylsilyl (TMS) groups. This derivatization is essential to increase the volatility and thermal stability of the otherwise polar and non-volatile histidine molecule, making it amenable to GC-MS analysis.

Reaction Sites and Functional Group Reactivity in Histidine

Histidine possesses three types of functional groups with active hydrogens that can serve as reaction sites for trimethylsilylation: the carboxylic acid group (-COOH), the α-amino group (-NH2), and the two nitrogen atoms within the imidazole (B134444) ring. The general order of reactivity for functional groups in silylation reactions is typically alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.comsigmaaldrich.com This suggests that the carboxylic acid group of histidine is the most acidic and, therefore, the most reactive site for silylation. Following the carboxyl group, the α-amino group is the next most probable site of derivatization. The imidazole ring nitrogens are generally less reactive than the primary amino group. The relative basicity of the leaving group in the silylating agent compared to the functional group being derivatized plays a key role in the reaction's progression. sigmaaldrich.com

Formation Pathways of Multi-Trimethylsilyl Derivatives of Histidine

The formation of this compound, also known as N,N',O-Tris-(trimethylsilyl)histidine, proceeds in a stepwise manner, leading to the formation of mono-, di-, and ultimately tri-silylated derivatives. nist.gov While the precise order can be influenced by reaction conditions, a general pathway can be inferred based on functional group reactivity.

Initially, the highly reactive carboxyl group is silylated to form the mono-TMS derivative. Subsequently, the α-amino group reacts to yield the di-TMS derivative. Finally, under appropriate conditions and with a sufficiently powerful silylating agent, one of the nitrogen atoms in the imidazole ring is silylated to form the stable tri-TMS derivative. The formation of multiple derivatives from a single analyte is a known phenomenon in the silylation of complex molecules. iu.edu

Reagents and Catalysts in this compound Synthesis

The successful synthesis of this compound necessitates the use of potent silylating agents, often in combination with a catalyst to ensure complete derivatization, especially of the less reactive sites like the imidazole ring.

Application of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent widely used for the derivatization of polar compounds, including amino acids. sigmaaldrich.comnih.gov It is known for its ability to react rapidly and completely with active hydrogens. nih.gov A significant advantage of BSTFA is that its by-products, monotrimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes interference during chromatographic analysis. nih.govresearchgate.net For compounds that are difficult to derivatize, such as those with hindered functional groups, BSTFA is often used in conjunction with a catalyst. nih.gov

Utilization of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another highly effective silylating agent for preparing volatile derivatives for GC-MS. It is frequently employed for the derivatization of amino acids. The successful derivatization of basic amino acids like histidine can be challenging, but methods utilizing reagents like MSTFA have been developed. nih.gov

Optimization of Derivatization Conditions for this compound Formation

Optimizing the formation of this compound requires meticulous attention to the reaction environment. Key factors include the choice of solvent, reaction temperature, and duration, all of which can significantly influence the yield and purity of the final product.

The selection of a reaction solvent is critical as it can dramatically influence which derivative is formed, a phenomenon known as product speciation. While silylation reagents can often be used neat, solvents are typically employed to facilitate the reaction. The polarity and chemical nature of the solvent can alter the reaction pathway. For instance, studies on the silylation of other complex molecules like steroid hormones have shown that using solvents such as ethyl acetate, acetonitrile, or dichloromethane (B109758) can result in multiple derivative peaks, indicating an incomplete or side reaction. nih.gov In contrast, using solvents like pyridine (B92270) or dimethylformamide under the same conditions can lead to the formation of a single, fully derivatized product. nih.gov

For amino acids, the form of the starting material in conjunction with the solvent and reagent system is also crucial. The derivatization of free amino acids may primarily yield a bis-TMS adduct, whereas using the hydrochloride salt of the amino acid can promote the formation of the desired tris-TMS adduct. tcichemicals.com This highlights the solvent's role in not just dissolving the reactants but actively participating in the reaction equilibrium.

| Solvent Category | Example Solvents | Observed Effect on Silylation (General Findings) | Reference |

|---|---|---|---|

| Aprotic, Moderately Polar | Acetonitrile, Ethyl Acetate, Dichloromethane | Can lead to the formation of multiple, variable derivative products. | nih.gov |

| Polar Aprotic / Basic | Pyridine, Dimethylformamide (DMF) | Promotes the formation of a single, fully silylated derivative. | nih.gov |

Temperature and reaction time are interdependent parameters that must be co-optimized to maximize the yield of this compound. There is no single universal condition; the ideal settings depend on the specific silylating agent and solvent used. The derivatization reaction does not always have a defined endpoint, necessitating careful study of the reaction kinetics to determine the optimal conditions. researchgate.net

Generally, higher temperatures accelerate the reaction rate, but excessive heat can degrade thermally sensitive derivatives. nih.gov Conversely, lower temperatures may require significantly longer reaction times to achieve complete derivatization. For some amino acids, modifying the temperature or reaction time can be a strategy to prevent the formation of multiple, undesired derivatives. sigmaaldrich.com For example, one study found that increasing the reaction time from two to four hours improved the yield of the fully derivatized form of tryptophan. sigmaaldrich.com Automated protocols often employ a two-step heating process, such as an initial incubation at 30°C for 60-90 minutes, followed by a second incubation with the silylating agent at 37°C for 30 minutes. thermofisher.comresearchgate.net

| Temperature | Time | Context / Reagent | Observed Outcome | Reference |

|---|---|---|---|---|

| Room Temperature | 45 min | BSA:TMCS:Pyridine | General condition for derivatization. | tcichemicals.com |

| 60°C | 20 min | BSA:TMCS:Pyridine | Alternative, faster condition. | tcichemicals.com |

| 80°C | 1-2 hours | BSA | Condition for free amino acids or hydrochlorides. | tcichemicals.com |

| 30°C then 37°C | 90 min then 30 min | MOX then MSTFA + 1% TMCS | Automated two-step derivatization protocol. | thermofisher.com |

| 30°C | 60 min then 30 min | Methoxyamine then MSTFA | Final optimized parameters in an on-line protocol. | researchgate.net |

| 100°C | 4 hours | MTBSTFA in Acetonitrile | Increased response of fully derivatized tryptophan. | sigmaaldrich.com |

Advanced Derivatization Protocols

To address the challenges of reproducibility and derivative stability, advanced and automated protocols have been developed. These methods aim to standardize the derivatization process and mitigate environmental factors that can compromise the reaction.

Automated online derivatization represents a significant advancement in sample preparation for metabolomics. nih.gov This approach uses robotic autosamplers to perform the entire derivatization sequence immediately before GC-MS analysis. nih.govresearchgate.net This "in-time" derivatization minimizes the delay between derivatization and injection, which is crucial because many TMS derivatives, including those of amino acids, are unstable and can degrade over time. nih.govresearchgate.netgcms.cz

By automating the process, each sample is treated in an identical manner, significantly improving the reproducibility and consistency of the results compared to manual, batch-wise preparation. researchgate.netnih.govresearchgate.net Studies have shown that automated methods yield higher peak intensities for most metabolites, suggesting a more efficient and complete derivatization. nih.gov These systems, such as the Thermo Scientific TriPlus RSH or Gerstel MultiPurpose Sampler, can handle multiple reagents and perform complex sequences of reagent addition, incubation, and mixing without manual intervention. thermofisher.comgcms.cz This not only enhances data quality but also improves throughput by allowing samples to be processed and analyzed continuously. thermofisher.comresearchgate.net

| Step | Action | Purpose | Reference |

|---|---|---|---|

| 1 | Addition of MOX solution to dried sample. | Methoximation of carbonyl groups to prevent ring formation and reduce stereoisomers. | nih.govthermofisher.comgcms.cz |

| 2 | Incubation 1 (e.g., 30-60°C for 60-90 min). | Allows the methoximation reaction to complete. | thermofisher.comresearchgate.net |

| 3 | Addition of silylating agent (e.g., MSTFA + 1% TMCS). | Replaces active hydrogens with TMS groups to create volatile derivatives. | nih.govthermofisher.com |

| 4 | Incubation 2 (e.g., 37°C for 30 min). | Drives the silylation reaction to completion. | nih.govthermofisher.com |

| 5 | Cooling / Equilibration. | Prepares the sample for injection and ensures stability. | thermofisher.comresearchgate.net |

| 6 | Automated injection into GC-MS. | Ensures immediate analysis, minimizing derivative degradation. | nih.govgcms.cz |

A primary challenge in trimethylsilylation is the high sensitivity of the reagents and the resulting TMS derivatives to moisture. researchgate.netnih.gov The presence of even trace amounts of water can hydrolyze the silylating agent or the derivatized product, leading to poor reaction yields and irreproducible results. researchgate.netsigmaaldrich.com Therefore, maintaining anhydrous (water-free) conditions is paramount for successful derivatization. nih.gov

Several strategies are employed to mitigate moisture sensitivity:

Complete Sample Drying: The most critical step is to ensure the sample is completely dry before adding any reagents. This is typically achieved by evaporating the sample to dryness under a stream of inert gas, such as nitrogen. researchgate.netthermofisher.com

Use of Anhydrous Solvents: All solvents and reagents used in the derivatization process must be of high purity and free from water.

Proper Reagent Handling: Silylating reagents should be stored in tightly sealed vials and handled using dry syringes to prevent the introduction of atmospheric moisture. tcichemicals.com

Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection against moisture.

Failure to rigorously exclude moisture is a common source of error, leading to incomplete derivatization and the appearance of artifact peaks in the chromatogram. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

GC-MS is a powerful technique for the separation, identification, and quantification of complex mixtures. wvu.edu For trimethylsilylated amino acids, it offers high resolution and sensitivity. wvu.edu The derivatization to form this compound involves replacing the active hydrogens on the carboxyl group, the alpha-amino group, and one nitrogen of the imidazole ring with TMS moieties. nist.gov

The successful separation of this compound from other derivatized amino acids and sample matrix components depends critically on the choice of the capillary column's stationary phase and the temperature programming of the GC oven.

Stationary Phase: Columns with a stationary phase of 5%-phenyl-95%-dimethylpolysiloxane are commonly used for the analysis of silylated amino acids, including the tri-TMS derivative of histidine. hmdb.cahmdb.ca This type of non-polar to mid-polar stationary phase provides good selectivity for these compounds. Other similar phases, such as the HP-5MS (a low-bleed 5% phenyl methylpolysiloxane), are also frequently employed for separating silylated derivatives. unina.it

Chromatographic Parameters: A typical GC method involves a temperature program to ensure adequate separation of compounds with varying volatilities. For instance, a method might start at a low oven temperature, hold for a short period, and then ramp up the temperature in one or more stages to elute the less volatile compounds like this compound. unina.it Ultra-high purity helium is commonly used as the carrier gas. unina.it

The table below outlines typical GC parameters used for the analysis of silylated amino acids.

| Parameter | Value/Description | Source(s) |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5MS) | hmdb.ca, unina.it, hmdb.ca |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | unina.it |

| Carrier Gas | Helium | unina.it |

| Flow Rate | 1 mL/min | unina.it |

| Injector Temperature | 250 °C | unina.it |

| Oven Program | Initial: 70°C (hold 1 min); Ramp 1: 10°C/min to 170°C; Ramp 2: 30°C/min to 280°C (hold 5 min) | unina.it |

Following chromatographic separation, the eluted this compound molecules enter the mass spectrometer's ion source. Electron Ionization (EI) is the most common ionization technique used in GC-MS for metabolomics. nih.gov In EI, high-energy electrons (typically 70 electron volts, eV) bombard the molecules. unina.itnih.gov This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺) but also to cause extensive and reproducible fragmentation. scienceready.com.auyoutube.com The resulting mass spectrum is a fingerprint of the molecule, containing the molecular ion and various fragment ions. nist.gov

The mass spectrum of this compound (C₁₅H₃₃N₃O₂Si₃, molecular weight 371.7 g/mol ) provides structural information through its characteristic fragmentation pattern. nist.gov The analysis of these fragments is key to confirming the compound's identity.

A hallmark of TMS derivatives in EI mass spectrometry is the loss of a methyl group (CH₃), resulting in a prominent [M-15]⁺ ion. researchgate.net Other significant fragmentations occur at the bonds of the original histidine structure. For this compound, key fragment ions observed in its EI mass spectrum are used for its identification.

The table below summarizes some of the significant ions in the mass spectrum of L-Histidine, tri-TMS.

| m/z (mass-to-charge ratio) | Ion Description | Source(s) |

| 371 | Molecular Ion [M]⁺ | nist.gov |

| 356 | [M - 15]⁺; Loss of a methyl group (CH₃) from a TMS group | nist.gov, researchgate.net |

| 298 | Fragment resulting from cleavage of the bond between the alpha and beta carbons | nist.gov |

| 254 | [M - 117]⁺; Loss of the trimethylsilyloxycarbonyl group (-COOSi(CH₃)₃) | nist.gov |

| 179 | Fragment containing the silylated imidazole side chain | nist.gov |

| 154 | Fragment related to the silylated imidazole moiety | nist.gov |

| 73 | [Si(CH₃)₃]⁺; The trimethylsilyl cation, a common fragment for all TMS derivatives | nist.gov |

For confident identification, relying on mass spectral data alone is often insufficient. Combining mass spectral information with chromatographic retention data provides a more robust identification. nih.gov The retention index (RI) is a standardized measure of a compound's retention time, normalized to the retention times of n-alkanes.

The experimentally determined retention index for this compound can be compared against values in spectral libraries. For the 3-TMS derivative of histidine, a retention index of 1914.53 has been reported when using a 5%-phenyl-95%-dimethylpolysiloxane column. hmdb.ca

Commercial and public mass spectral libraries, such as the NIST Mass Spectral Library and the Golm Metabolome Database, contain thousands of spectra of derivatized metabolites. nist.govhmdb.canih.gov Software like the Automated Mass Spectral Deconvolution and Identification System (AMDIS) can be used to search these libraries with experimental data to find matching spectra and retention indices, thereby automating the identification process. unina.it A match is considered positive when both the mass spectrum and the retention index of the analyte align with those in the library. nih.gov

Quantitative Analysis Methodologies Utilizing this compound

GC-MS is also widely used for the quantitative analysis of amino acids. wvu.edu The derivatization to this compound allows for precise measurement of histidine concentrations in various biological samples.

Quantitative analysis by GC-MS can be affected by variations in sample preparation, derivatization yield, and instrument response. unina.it To correct for this variability and improve the accuracy and precision of the results, an internal standard (IS) is typically added to the samples. nih.gov

An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. unina.it For amino acid analysis, non-proteinogenic amino acids or stable-isotope labeled (SIL) versions of the target amino acids are commonly used. For the analysis of histidine, a compound like Norleucine can be added in a known amount to all samples and calibration standards before sample preparation begins. wvu.eduunina.it Since the internal standard experiences the same sample processing and analysis conditions as the analyte, the ratio of the analyte's peak area to the internal standard's peak area can be used to construct a calibration curve and accurately determine the concentration of histidine in the unknown samples. wvu.edu The use of a stable-isotope labeled version of histidine (e.g., Histidine-d₃) is considered the gold standard, as its chemical and physical properties are nearly identical to the native compound, providing the most effective correction for analytical variability. nih.gov

Assessment of Analytical Sensitivity and Limits of Detection

The sensitivity of analytical methods for this compound is crucial for accurate quantification, especially at low concentrations. The limits of detection (LOD) and quantification (LOQ) are key parameters used to define the smallest concentration of an analyte that can be reliably measured. For trimethylsilyl (TMS) derivatives of amino acids, including this compound, these limits are influenced by the derivatization process and the analytical instrumentation.

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of TMS-derivatized amino acids. wvu.edu The use of selected ion monitoring (SIM) mode in GC-MS can significantly enhance sensitivity and lower the limits of detection compared to full-scan mode. wvu.edu Studies have shown that for the analysis of amino acids, LOD and LOQ can be in the range of low micrograms per milliliter. thescipub.com For instance, a validation study for GC-MS analysis of TMS-derivatized amino acids reported a calibration range of 1-200 µg/mL, with the LOD and LOQ determined as the lowest concentration with a signal-to-noise ratio of 3. thescipub.com

The choice of derivatization reagent and reaction conditions also plays a significant role in analytical sensitivity. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for silylation. researchgate.netthescipub.com Optimizing reaction conditions, such as temperature and time, is critical to ensure complete derivatization and maximize the response of the target analyte, thereby improving sensitivity. wvu.edu For example, one study found that a reaction temperature of 100°C for 30 minutes provided the largest product yield for most amino acid TMS derivatives. wvu.edu

The following table summarizes typical analytical parameters for the GC-MS analysis of TMS-derivatized amino acids, which would be applicable to this compound.

| Parameter | Typical Value/Range | Reference |

| Limit of Detection (LOD) | S/N Ratio of 3 | thescipub.com |

| Limit of Quantification (LOQ) | S/N Ratio of 3 | thescipub.com |

| Calibration Range | 1-200 µg/mL | thescipub.com |

Single Ion Monitoring (SIM) Approaches for Targeted Analysis

Single Ion Monitoring (SIM) is a highly specific and sensitive mode of data acquisition in mass spectrometry. ionsource.com Instead of scanning a wide mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte of interest. ionsource.com For this compound, this involves selecting unique fragment ions from its mass spectrum.

The fully trimethylsilylated derivative of histidine, also referred to as Histidine, N,N,O-3TMS, has a molecular weight of 371.7 g/mol . nist.govnih.gov In GC-MS analysis using electron ionization (EI), this compound will fragment in a predictable manner, producing characteristic ions. By monitoring these specific ions, analysts can achieve significantly lower detection limits and reduce interference from co-eluting compounds. wvu.edu

The selection of appropriate ions for SIM analysis is based on the mass spectrum of the compound. For TMS derivatives of amino acids, common fragment ions often correspond to the loss of a methyl group (M-15) or a tert-butyl group (M-57) from the silylating agent. sigmaaldrich.com The NIST WebBook provides mass spectral data for L-Histidine, N,1-bis(trimethylsilyl)-, trimethylsilyl ester (another name for this compound), which can be used to identify prominent and specific ions for a SIM method. nist.gov

When coupled with a triple quadrupole mass spectrometer (QqQ-MS) in a multiple reaction monitoring (MRM) mode, the sensitivity can be further enhanced for targeted analytes at trace levels. usra.edu This technique involves selecting a precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. usra.edunih.gov

The table below illustrates a hypothetical selection of ions for a SIM method for this compound based on its known molecular weight and common fragmentation patterns of TMS derivatives.

| Ion Type | m/z (mass-to-charge ratio) | Description |

| Molecular Ion (M+) | 371 | Represents the intact molecule of this compound. |

| Fragment Ion 1 | 356 | Corresponds to the loss of a methyl group (M-15). |

| Fragment Ion 2 | 299 | A common fragment for TMS-derivatized amino acids. |

Methodological Challenges and Considerations in this compound Analysis

Impact of Derivatization Variability on Chromatographic Peak Profiles

A significant challenge in the analysis of this compound is the variability in the derivatization process, which can directly impact the resulting chromatographic peak profiles. sigmaaldrich.com Silylation reactions are highly sensitive to moisture, which can lead to incomplete derivatization and the formation of multiple derivative species. sigmaaldrich.com The presence of even trace amounts of water can result in a poor reaction yield and instability of the derivatized analytes. sigmaaldrich.com

The derivatization of histidine involves the substitution of three active hydrogens: one on the carboxylic acid group, one on the alpha-amino group, and one on the imidazole ring. Incomplete reactions can lead to the formation of mono- and di-TMS histidine alongside the desired tri-TMS product. sigmaaldrich.comusra.edu This results in multiple peaks in the chromatogram, complicating quantification and potentially leading to inaccurate results. wvu.edu

Furthermore, the choice of derivatization reagent and reaction conditions, such as solvent, temperature, and time, can influence the distribution of these different silylated species. wvu.edu For instance, some studies have reported that certain amino acids can produce multiple derivatives under specific reaction conditions. sigmaaldrich.com The use of automated online derivatization methods can help to mitigate some of this variability by ensuring that each sample is derivatized immediately before injection, thus improving reproducibility. nih.govnih.gov

Differentiation and Quantification of Mono-, Di-, and Tri-TMS Histidine Species

The formation of multiple silylated species of histidine necessitates analytical methods capable of differentiating and quantifying each form. sigmaaldrich.com The mono-, di-, and tri-TMS derivatives of histidine will have different molecular weights and chromatographic retention times.

Gas chromatography is well-suited for separating these different species. sigmaaldrich.com The retention time will generally increase with the degree of silylation and the molecular weight of the derivative. sigmaaldrich.com Mass spectrometry provides the means to identify each peak based on its unique mass spectrum. The molecular weights for the different TMS derivatives of histidine are distinct, allowing for their differentiation.

For accurate quantification, it is essential to have analytical standards for each of the silylated species (mono-, di-, and tri-TMS) to create individual calibration curves. However, the commercial availability of these individual standards can be limited. An alternative approach is to optimize the derivatization conditions to drive the reaction to completion, favoring the formation of the single, fully derivatized tri-TMS species. sigmaaldrich.com This simplifies the chromatogram and the quantification process.

The table below outlines the expected molecular weights of the different TMS derivatives of histidine, which is fundamental for their mass spectrometric differentiation.

| Compound Name | Number of TMS Groups | Molecular Weight ( g/mol ) |

| Histidine | 0 | 155.15 |

| Histidine, mono-TMS | 1 | 227.35 |

| Histidine, di-TMS | 2 | 299.54 |

| This compound | 3 | 371.74 |

Applications of Histidine, Tri Tms in Academic Research

Metabolomic Profiling and Amino Acid Quantification in Biological Systems

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. Amino acid profiling is a significant component of these studies, providing insights into metabolic status, nutritional health, and disease progression. nih.govnih.gov The analysis of amino acids like histidine by GC-MS is a powerful technique that offers high resolution and sensitivity. wvu.edu However, since amino acids are non-volatile, a derivatization step to increase their volatility is essential. The formation of Histidine, tri-TMS is a common and effective strategy to achieve this. wvu.edunist.gov

This compound is instrumental in determining the amino acid composition of diverse biological materials. For instance, GC-MS analysis of the TMS-derivatized amino acids is employed to quantify constituents in human hair and plasma. wvu.edud-nb.info The amino acid profile in plasma can provide valuable information for the diagnosis and research of medical conditions. nih.govnih.gov Studies have successfully applied GC-MS methods to determine the concentrations of 18 different amino acids in certified plasma controls, with results for histidine falling within the established reference ranges. d-nb.info

Similarly, this technique has been validated for the analysis of amino acids in human hair. wvu.edu After acid hydrolysis of the hair proteins to release individual amino acids, derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts them into their respective TMS derivatives, including this compound, for subsequent GC-MS analysis. wvu.edu This approach is also applicable to botanical sources, where the profiling of amino and organic acids in barley has been conducted using GC-MS/MS after derivatization to monitor nutritional components. mdpi.com

Table 1: Representative Amino Acid Concentrations in Human Biological Matrices Determined by GC-MS This table is interactive. Click on the headers to sort the data.

| Amino Acid | Concentration in Plasma (μM) d-nb.info |

|---|---|

| Histidine | 71.4 ± 5.61 |

| Alanine | 349.9 ± 3.51 |

| Valine | 195.7 ± 1.60 |

| Leucine (B10760876) | 192.3 ± 1.82 |

| Isoleucine | 68.7 ± 0.86 |

| Proline | 191.7 ± 1.66 |

| Phenylalanine | 80.6 ± 1.67 |

| Lysine | 154.6 ± 1.57 |

| Glycine (B1666218) | 168.7 ± 2.84 |

Accurate quantification of amino acids in complex samples is a significant challenge due to the presence of interfering substances. nih.govnih.gov Derivatization to form this compound, followed by GC-MS analysis, provides a robust method for precise quantification. wvu.edunih.gov Method validation studies have demonstrated the reliability of this approach. For the analysis of amino acids as their TMS derivatives, key performance metrics such as linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery have been established. wvu.edumdpi.com

For example, a validated GC/MS method for TMS-derivatized amino acids reported detection limits in the range of 0.04–0.1 µmol/L and quantification limits between 0.1–0.5 µmol/L. wvu.edu The method showed excellent linearity, with coefficients of determination (R²) greater than 0.99, and recoveries between 80% and 110%. wvu.edu Such validated, quantitative methods are crucial for metabolomic studies where precise measurements are needed to identify biomarkers or understand metabolic pathways. nih.gov

Table 2: Validation Parameters for Quantitative Amino Acid Analysis using TMS Derivatization and GC/MS This table presents data from a validation study for quantifying amino acids in myoglobin (B1173299) as a model. wvu.edu

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.04–0.1 µmol/L |

| Limit of Quantitation (LOQ) | 0.1–0.5 µmol/L |

| Recovery | 80% - 110% |

Investigating Chemically Modified Histidine and Its Derivatives

Histidine residues in proteins are unique and play critical roles in protein function and structure. nih.govsdu.dk They are also subject to various chemical and post-translational modifications. nih.govsdu.dk The analysis of these modifications is essential for understanding their biological implications.

Histidine residues are susceptible to modification by various reactive molecules, leading to the formation of adducts. For example, α,β-unsaturated aldehydes generated during lipid peroxidation can react with histidine residues. researchgate.net The identification and quantification of such adducts are vital for research into pathological states. researchgate.net

An "adductome analysis" strategy can be employed where proteins are hydrolyzed to release the modified amino acids. researchgate.net While LC-MS/MS is often used for this purpose, GC-MS offers a complementary approach. researchgate.net For GC-MS analysis, the hydrolyzed, modified histidine would need to be derivatized, for instance to a TMS derivative, to make it volatile for analysis. This allows for the separation and mass spectral characterization of the specific adduct, enabling its identification and quantification. This analytical approach is also applicable to studying modifications like carboxymethylation of histidine residues. researchgate.net

Table 3: Examples of Histidine Modifications Investigated in Research

| Type of Modification | Investigating Technique Context | Source |

|---|---|---|

| Methylation, Phosphorylation, Hydroxylation | Probed using chemical tools and bioconjugation methods. | nih.govsdu.dk |

| Alkanoic Acid Adducts | Identified using an "adductome" strategy with LC-ESI-MS/MS. | researchgate.net |

| Carboxymethylation | Studied using carbon-13 NMR spectroscopy. | researchgate.net |

Histidine-containing peptides and their synthetic mimics (peptidomimetics) are valuable as therapeutic agents. mdpi.comnih.gov The synthesis of these molecules is a complex process that requires rigorous analytical characterization to confirm their structure and purity. nih.govnih.gov

A fundamental step in the characterization of a newly synthesized peptide is the confirmation of its amino acid composition. This is achieved by acid hydrolysis of the peptide back to its constituent amino acids, followed by their quantification. nih.gov In this context, the derivatization of the resulting histidine to this compound is a key step that enables its accurate quantification by GC-MS. This analysis confirms the successful incorporation of histidine into the peptide chain in the correct ratio. This quality control step is essential in the development of novel peptidomimetics, including those with synthetically modified l-histidine (B1673261) designed to have potent biological activity. nih.gov

Table 4: Examples of Synthesized Histidine-Containing Peptides and Peptidomimetics

| Peptide/Peptidomimetic Type | Research Focus | Source |

|---|---|---|

| Histidine-Containing Dipeptides | Synthesis via histidine-promoted peptide ligation. | nih.gov |

| Tripeptidomimetics with Modified L-Histidine | Synthesis and antimicrobial evaluation against C. neoformans. | nih.gov |

| Conformationally Constrained Histidines | Design of peptidomimetics with controlled torsional angles. | mdpi.com |

| Dipeptide (Histidine-β-Alanine) | Solid-phase synthesis for use as a chelating agent. | researchgate.net |

Theoretical and Computational Investigations Pertaining to Trimethylsilylated Histidine

Computational Modeling of Silylation Reaction Pathways on Histidine

The conversion of histidine to its tri-trimethylsilylated derivative is a multi-step process involving the reaction of a silylating agent with the three active hydrogen sites on the molecule. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of such reactions. acs.orgmdpi.com These methods allow for the calculation of potential energy surfaces, the identification of transition states, and the determination of reaction energetics, providing a microscopic view of the derivatization process.

The silylation of histidine involves three distinct functional groups: the carboxylic acid group (-COOH), the primary amino group (-NH2), and the imidazole (B134444) ring's N-H group. The reactivity of these sites and the sequence of silylation can be explored computationally. The reaction typically proceeds via nucleophilic attack from the heteroatom (O, N) of histidine onto the silicon atom of the silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

Theoretical studies on analogous systems, like the silylation of alcohols and other nitrogen-containing heterocycles, suggest a mechanism that can involve the silylating agent, the substrate, and potentially a catalyst or a second molecule of the substrate acting as a proton shuttle. nih.gov For the imidazole moiety of histidine, computational investigations have shown that its nitrogen atoms can act as both a Brønsted base (to deprotonate the substrate) and a nucleophilic catalyst to activate the silylating agent. nih.gov DFT calculations can map out the energy profiles for these competing pathways to determine the most kinetically and thermodynamically favorable route. mdpi.com The model would involve calculating the free energies of reactants, intermediates, transition states, and products for each silylation step.

Table 1: Active Sites on Histidine for Trimethylsilylation

| Functional Group | Active Hydrogen Site | Corresponding Silylated Group |

|---|---|---|

| Carboxylic Acid | Carboxyl H (-COOH ) | Trimethylsilyl (B98337) ester (-COO-Si(CH₃)₃) |

| Alpha-Amino Group | Amino H (-NH ₂) | N-trimethylsilyl amine (-NH-Si(CH₃)₃) |

The computational analysis would typically start with geometry optimization of all species involved. Following this, transition state searches are performed to locate the saddle points on the potential energy surface that connect reactants to products. The calculated activation energies for the silylation of the carboxyl, amino, and imidazole groups would reveal the likely sequence of the reaction and identify the rate-determining step. Such studies provide a foundational understanding that complements experimental observations in analytical derivatization. nih.gov

Quantum Chemical Calculations on the Electronic Structure of Histidine, tri-TMS

Quantum chemical calculations are essential for characterizing the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. nih.gov For this compound, methods like DFT and post-Hartree-Fock approaches can be used to understand how the addition of three bulky, electron-donating trimethylsilyl groups alters the electronic landscape compared to native histidine. acs.org

The replacement of acidic protons with Si(CH₃)₃ groups significantly modifies the molecule's properties. Silicon is less electronegative than hydrogen and carbon, and the Si-C and Si-N/Si-O bonds are highly polarized. This leads to a substantial redistribution of electron density. Quantum chemical methods can quantify this through the calculation of atomic charges using schemes like Natural Bond Orbital (NBO) or Mulliken population analysis. mdpi.com Furthermore, the calculation of the electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions. mdpi.com

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key descriptors of chemical reactivity. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The introduction of TMS groups is expected to raise the HOMO energy of histidine, making the derivative more susceptible to oxidation, a factor relevant in mass spectrometry ionization.

The Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) method, which uses quantum chemistry to simulate mass spectra, relies heavily on an accurate description of the molecule's electronic structure to predict fragmentation pathways upon electron ionization. nih.govnih.gov Studies using QCEIMS on a large set of trimethylsilylated compounds have shown good correlation with experimental spectra, underscoring the power of quantum chemistry to model these complex systems. nih.govnih.gov

Table 2: Representative Calculated Electronic Properties of Histidine Tautomers (for comparison) Note: This data is for native histidine, as specific published data for this compound is not available. The values would be expected to change significantly upon trimethylsilylation.

| Property | π-Tautomer (pH=7) | τ-Tautomer (pH=7) | Method/Reference |

|---|---|---|---|

| Relative Energy | 0 meV | +52 meV | DFT rsc.org |

| N1s Binding Energy (Amine) | ~401.5 eV (Expt.) | - | XPS, DFT rsc.org |

Calculations on this compound would provide benchmark data for these properties, aiding in the interpretation of its chemical behavior and its fragmentation in mass spectrometric analyses.

Molecular Dynamics Simulations and Conformational Analysis of Trimethylsilylated Histidine

While quantum chemistry describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to explore its conformational dynamics over time. mdpi.com For a flexible molecule like this compound, MD simulations provide a powerful tool to understand the accessible conformations and the influence of the bulky TMS groups on its structure and flexibility. researchgate.net

MD simulations model a molecule's behavior by solving Newton's equations of motion, where the forces between atoms are calculated using a molecular mechanics (MM) force field. arxiv.orgrush.edu A force field is a set of parameters and potential energy functions that describe bond stretching, angle bending, torsional rotations (dihedral angles), and non-bonded interactions like van der Waals and electrostatic forces. A robust force field for silylated biomolecules is crucial for accurate simulations. nih.gov

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds, known as dihedral angles. The most important of these are the side-chain torsions, χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Nδ), as well as the rotations around the bonds connecting the TMS groups to the main structure. The three large Si(CH₃)₃ groups introduce significant steric hindrance, which is expected to heavily restrict the rotational freedom compared to native histidine. An MD simulation would sample these rotational states, revealing the most stable or populated conformations.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Defining Atoms | Description |

|---|---|---|

| φ (phi) | C-N-Cα-C | Backbone torsion |

| ψ (psi) | N-Cα-C-N | Backbone torsion |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Side-chain torsion 1 |

| χ2 (chi2) | Cα-Cβ-Cγ-Nδ | Side-chain torsion 2 |

| - | O-C-O-Si | Carboxyl-TMS torsion |

Analysis of the MD trajectory can yield valuable information. For instance, plotting the distribution of dihedral angles can generate a potential of mean force, showing the energy barriers between different conformers. The radius of gyration can be calculated over time to assess the molecule's compactness. Furthermore, simulations in an explicit solvent (like water or an organic solvent) allow for the study of solute-solvent interactions through radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms on the this compound molecule. Such simulations are critical for bridging the gap between a static molecular structure and its dynamic behavior in a realistic environment. nih.gov

Q & A

Q. How can researchers optimize derivatization protocols for Histidine, tri-TMS to ensure reproducibility in GC-MS analysis?

Methodological Answer: Derivatization efficiency depends on reaction time, reagent purity, and catalyst ratios. For this compound, use hexamethyldisilazane (HMDS) with trimethylchlorosilane (TMCS) in anhydrous pyridine to achieve complete silylation . Validate reaction completion using time-resolved Py(HMDS)-GC/MS to monitor derivatization kinetics, as pyrolysis time significantly impacts the ratio of mono-, di-, and tri-TMS derivatives (e.g., anhydrosugars showed distinct TMS group distributions over time) . Include internal standards (e.g., deuterated analogs) to correct for batch variability.

Q. What analytical standards and quality controls are critical for quantifying this compound in biological matrices?

Methodological Answer: Use certified reference materials (CRMs) with documented purity (>98%) and isotopic labeling (e.g., ¹³C/¹⁵N-Histidine) to validate quantification . For HPLC-MS, prepare calibration curves in the matrix of interest (e.g., plasma or urine) to account for ion suppression. Implement a two-tier quality control system:

- Within-run QC: Spiked samples at low, medium, and high concentrations.

- Between-run QC: Use NIST-traceable standards to ensure inter-laboratory consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in ¹H NMR spectral assignments for this compound when signals overlap with matrix components?

Methodological Answer: Employ a hybrid digital platform combining quantum-mechanical spectral prediction with experimental data. For example, create a "digital Reference Spectrum" excluding problematic signals (e.g., Hε protons of Histidine) to isolate tri-TMS-specific peaks . Validate assignments using 2D NMR (COSY, HSQC) and cross-reference with computational models (e.g., density functional theory (DFT) calculations) . If discrepancies persist, use mixed-methods triangulation: compare NMR data with GC-MS retention indices and high-resolution mass spectrometry (HRMS) fragmentation patterns .

Q. What experimental design strategies mitigate batch effects in large-scale metabolomic studies involving this compound?

Methodological Answer: Adopt a randomized block design:

- Sample preparation: Process samples in randomized batches with balanced inclusion of controls and replicates.

- Instrument calibration: Use bracketing standards (e.g., every 10 samples) to correct for drift in MS or NMR sensitivity .

- Data normalization: Apply probabilistic quotient normalization (PQN) to adjust for technical variability. For longitudinal studies, include time-matched controls to disentangle biological vs. technical variance .

Q. How can researchers integrate this compound data across multi-omics platforms (e.g., metabolomics, proteomics) to study its role in metabolic pathways?

Methodological Answer:

- Pathway mapping: Use KEGG or MetaCyc to link this compound levels to upstream/downstream metabolites (e.g., histamine, urocanic acid) .

- Multi-omics correlation: Apply weighted gene co-expression network analysis (WGCNA) to identify proteomic clusters (e.g., histidine decarboxylase) correlated with tri-TMS abundance.

- Validation: Perform isotope tracer studies (e.g., ¹³C-Histidine) to track flux through histidine metabolism in cell cultures .

Contradiction Analysis and Troubleshooting

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound stability under varying pH conditions?

Methodological Answer: Reconcile contradictions by:

- Experimental replication: Repeat assays under controlled pH (e.g., 4.0–9.0) using phosphate or Tris buffers.

- Computational refinement: Adjust molecular dynamics (MD) simulations to include solvent effects and counterions (e.g., Zn²⁺, which binds histidine at neutral pH) . Compare MD trajectories with empirical stability data (e.g., TGA/DSC for thermal degradation profiles) .

Q. What statistical approaches are suitable for analyzing conflicting results in this compound derivatization efficiency across different laboratories?

Methodological Answer: Apply meta-analysis frameworks:

- Effect size estimation: Calculate Cohen’s d to quantify inter-lab variability in derivatization yields.

- Subgroup analysis: Stratify data by reagent batches, pyrolysis times, or instrument models (e.g., Agilent vs. Thermo MS systems) .

- Bayesian hierarchical modeling: Account for lab-specific random effects while estimating global efficiency parameters .

Methodological Innovations

Q. How can machine learning (ML) improve the identification of this compound in complex spectral datasets?

Methodological Answer: Train convolutional neural networks (CNNs) on annotated spectral libraries (e.g., NIST or MassBank) to recognize tri-TMS fragmentation patterns. For NMR, use ML classifiers (e.g., random forests) to deconvolute overlapping peaks . Validate models with synthetic spectra containing known noise levels to assess robustness .

Q. What hybrid experimental designs are optimal for studying this compound interactions with metal ions in biological systems?

Methodological Answer: Combine isothermal titration calorimetry (ITC) with atomic absorption spectroscopy (AAS):

- ITC: Measure binding thermodynamics (ΔH, Kd) of this compound with Zn²⁺ or Cu²⁺.

- AAS: Quantify free metal ions post-titration to validate stoichiometry (e.g., 1:1 vs. 2:1 ligand-metal ratios) .

- Structural validation: Perform X-ray crystallography or cryo-EM on metal-bound complexes .

Reproducibility and Ethical Compliance

Q. What documentation standards ensure reproducibility in this compound synthesis and analysis?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Synthesis protocols: Report reaction conditions (temperature, solvent purity) in SI units.

- Data repositories: Deposit raw NMR/MS files in public databases (e.g., MetaboLights) with metadata aligned to MIAMET guidelines .

- Ethical citation: Acknowledge primary data sources and avoid "salami slicing" in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.